molecular formula C4H2F4O2 B12844220 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid CAS No. 344324-87-4

2,2,3,3-Tetrafluorocyclopropanecarboxylic acid

Cat. No.: B12844220
CAS No.: 344324-87-4
M. Wt: 158.05 g/mol
InChI Key: CCRMJOTYAGVHHT-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluorocyclopropanecarboxylic acid is a high-value, fluorinated organic building block primarily utilized in chemical synthesis and pharmaceutical research. Its core structure features a cyclopropane ring that is heavily substituted with fluorine atoms, a modification known to profoundly influence the physicochemical properties of molecules, such as their metabolic stability, lipophilicity, and bioavailability . This acid serves as a key precursor in the synthesis of complex esters. Notably, cyclopropane carboxylate esters are a significant class of compounds known for their insecticidal activity and are widely used in the development of pyrethroids . The specific stereochemistry of the cyclopropane ring in these esters is critical for achieving maximum biological activity, often requiring a cis configuration between the substituents . The incorporation of multiple fluorine atoms, as seen in this compound, is a strategic approach in modern agrochemical and pharmaceutical design to enhance compound performance and stability . As a reagent, it is also valuable for probing structure-activity relationships and for the development of novel active substances . This product is intended for research and manufacturing purposes only and is not for personal use.

Properties

CAS No.

344324-87-4

Molecular Formula

C4H2F4O2

Molecular Weight

158.05 g/mol

IUPAC Name

2,2,3,3-tetrafluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H2F4O2/c5-3(6)1(2(9)10)4(3,7)8/h1H,(H,9,10)

InChI Key

CCRMJOTYAGVHHT-UHFFFAOYSA-N

Canonical SMILES

C1(C(C1(F)F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis via Cyclopropanation Reactions

One of the most common approaches involves cyclopropanation reactions using precursors containing fluorinated substituents.

Methodology :
  • Starting Material : Fluorinated alkenes (e.g., tetrafluoroethylene or similar compounds).
  • Reagents :
    • Diazo compounds (e.g., ethyl diazoacetate).
    • Catalysts such as rhodium or copper complexes.
  • Reaction Conditions :
    • Temperature: Typically between 0°C and 50°C.
    • Solvent: Dichloromethane or other inert solvents.
  • Mechanism :
    • The diazo compound reacts with the fluorinated alkene under catalytic conditions to form the cyclopropane ring.
  • Yield : Moderate to high yields depending on reaction optimization.
Advantages :
  • High selectivity for tetrafluorinated cyclopropane derivatives.
  • Scalability for industrial applications.

Direct Fluorination of Cyclopropanecarboxylic Acid

This method involves introducing fluorine atoms directly into the cyclopropane ring.

Methodology :
  • Starting Material : Cyclopropanecarboxylic acid.
  • Reagents :
    • Fluorinating agents such as elemental fluorine (F₂) or xenon difluoride (XeF₂).
    • Solvent: Acetonitrile or HF-based solvents.
  • Reaction Conditions :
    • Temperature: Controlled between −20°C and 0°C to prevent over-fluorination.
    • Pressure: Elevated pressures for gaseous fluorinating agents.
  • Mechanism :
    • Electrophilic attack of fluorine atoms on the cyclopropane ring.
  • Yield : Variable depending on reaction conditions and reagent purity.
Challenges :
  • Handling of highly reactive fluorinating agents requires specialized equipment.
  • Risk of over-fluorination leading to by-products.

Saponification of Fluorinated Esters

This approach utilizes fluorinated cyclopropane esters as precursors, followed by saponification.

Methodology :
  • Starting Material : Fluorinated cyclopropane esters (e.g., methyl or ethyl esters).
  • Reagents :
    • Sodium hydroxide (NaOH) for saponification.
    • Acidifying agents such as HCl or H₂SO₄ for final conversion.
  • Reaction Conditions :
    • Temperature: Between 95°C and 105°C during saponification.
    • Reaction Time: Approximately 6–12 hours.
  • Steps :
    • Saponification converts the ester group into a carboxylic acid group.
    • Acidification ensures the recovery of pure carboxylic acid.
  • Yield : High yield (>90%) with optimized phase-transfer catalysts.
Advantages :
  • Cost-effective and suitable for large-scale production.
  • Recovery of catalysts reduces waste and operational costs.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Challenges
Cyclopropanation Fluorinated alkenes Diazo compounds Moderate High selectivity Requires expensive catalysts
Direct Fluorination Cyclopropanecarboxylic acid Elemental fluorine/XeF₂ Variable Simplicity Risk of over-fluorination
Saponification Fluorinated esters NaOH + acidifying agents High Cost-effective, scalable Requires phase-transfer catalysts

Research Findings

Key Observations

  • Reaction optimization plays a critical role in yield improvement across all methods.
  • The choice of solvent significantly affects reaction kinetics and product purity.
  • Phase-transfer catalysts in saponification enhance reaction efficiency by facilitating interactions between organic and aqueous phases.

Experimental Data Table

Parameter Cyclopropanation Direct Fluorination Saponification
Reaction Temperature 0–50°C −20–0°C 95–105°C
Reaction Time ~8 hours ~6 hours ~6–12 hours
Yield (%) ~70–80% ~60–70% >90%
Solvent Dichloromethane Acetonitrile Ethanol

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
One of the primary applications of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid lies in medicinal chemistry as a building block for drug synthesis. Research indicates its potential role in developing inhibitors for various biological targets, including cancer-related pathways. For instance, it has been investigated as a lead compound in designing inhibitors for PI3K-α, a target for cancer immunotherapy .

Case Study: Inhibitor Development
A study aimed at designing potent inhibitors of PI3K-α utilized rational drug design techniques that incorporated 2,2,3,3-tetrafluorocyclopropanecarboxylic acid derivatives. The synthesized compounds demonstrated promising inhibitory activity against cancer cell lines, suggesting their potential as therapeutic agents .

2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that derivatives of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid exhibit activity against various bacterial strains .

Material Science Applications

In materials science, the unique properties of fluorinated compounds make 2,2,3,3-tetrafluorocyclopropanecarboxylic acid valuable in developing advanced materials with enhanced thermal stability and chemical resistance. Its application extends to:

  • Fluoropolymer Synthesis : Serving as a precursor in synthesizing high-performance fluoropolymers used in coatings and sealants.
  • Functional Materials : Its incorporation into polymer matrices can enhance material properties such as hydrophobicity and mechanical strength.

Comparative Analysis with Related Compounds

To understand the distinctive features of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid better, it is useful to compare it with related compounds:

Compound NameStructure TypeKey Features
2,2,3,3-Tetramethylcyclopropanecarboxylic AcidCyclopropanecarboxylic AcidContains methyl groups instead of fluorines; less reactive.
Perfluoroalkyl Carboxylic AcidsPerfluorinated CompoundsFully fluorinated; higher stability but different reactivity profiles.
2-Fluorocyclopropanecarboxylic AcidMonofluorinated CyclopropaneOnly one fluorine; different chemical behavior compared to tetrafluorinated analogs.

The presence of multiple fluorine atoms in 2,2,3,3-tetrafluorocyclopropanecarboxylic acid significantly alters its reactivity and stability compared to these related compounds .

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid involves its interaction with molecular targets through its fluorinated cyclopropane ring and carboxylic acid group. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Acid (TMCA)

  • Structure : Methyl groups replace fluorine atoms at the cyclopropane ring.
  • Acidity : Less acidic (higher pKa) due to the electron-donating methyl groups, contrasting with the electron-withdrawing fluorines in the tetrafluoro analogue.
  • Applications : Used as a chiral building block in pharmaceuticals, particularly for APIs targeting neurological disorders. Its methyl substituents enhance lipophilicity but reduce metabolic stability compared to fluorinated derivatives .
  • Industrial Relevance : Dominates production in Asia-Pacific regions (65% global capacity), with applications in agrochemicals and advanced polymers .

Tetrafluorosuccinic Acid (Perfluorosuccinic Acid)

  • Structure : A linear dicarboxylic acid (C₄H₂F₄O₄) with four fluorine atoms.
  • Acidity : Strong acidity (pKa ~1.5–2.5) due to fluorination at both α- and β-positions, comparable to superacids like triflic acid.
  • Applications : Industrial catalyst and precursor for fluorinated surfactants. Unlike the cyclopropane derivative, its linear structure limits use in stereospecific drug synthesis .

2-(3-Fluoro-phenyl)-cyclopropanecarboxylic Acid

  • Structure : Cyclopropane ring fused with a fluorophenyl group and a carboxylic acid.
  • Reactivity : The aromatic fluorine enhances electronic effects in drug-receptor interactions, while the cyclopropane ring provides conformational restraint. Used in medicinal chemistry for optimizing pharmacokinetic profiles .

Comparative Data Table

Compound Molecular Formula Substituents Key Properties Applications References
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid C₄H₃F₄O₂ 4 F atoms on cyclopropane High acidity, metabolic stability Pharmaceuticals, agrochemicals
2,2,3,3-Tetramethylcyclopropanecarboxylic acid C₈H₁₂O₂ 4 CH₃ groups on cyclopropane Moderate acidity, lipophilic Neurological APIs, polymers
Tetrafluorosuccinic acid C₄H₂F₄O₄ 4 F atoms on succinic acid Superacidic, high thermal stability Catalysts, surfactants
2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid C₁₀H₉FO₂ Fluorophenyl substituent Conformational restraint, electronic tuning Drug design (receptor-targeted APIs)

Toxicity and Regulatory Considerations

  • Fluorinated compounds like 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid may face scrutiny due to environmental persistence, akin to perfluorobutane sulfonic acid (PFBS) and related SVHCs (Substances of Very High Concern) .
  • Methylated analogues (e.g., TMCA) have fewer regulatory restrictions but lower bioactivity .

Biological Activity

2,2,3,3-Tetrafluorocyclopropanecarboxylic acid (TFCA) is a fluorinated organic compound with significant potential in various biological applications. Its unique structure allows it to serve as an intermediate in the synthesis of biologically active compounds, particularly in the fields of medicinal chemistry and agriculture. This article explores the biological activity of TFCA, including its synthesis, pharmacological properties, and potential applications.

  • Molecular Formula : C4H2F4O2
  • Molar Mass : 158.05 g/mol
  • CAS Number : 344324-87-4
  • Solubility : Slightly soluble in water; soluble in methanol, ethanol, and acetonitrile .

Synthesis

TFCA is synthesized through various chemical pathways involving cyclopropanation reactions. One notable method includes the saponification of its esters, which can yield high purity products suitable for further biological testing . The compound's synthesis is crucial for its application in developing central nervous system-active compounds and insecticides .

Anticonvulsant Properties

TFCA is structurally related to valproic acid (VPA), a well-known antiepileptic drug. Research indicates that TFCA can serve as a precursor for synthesizing new anticonvulsant agents. Studies have shown that certain derivatives of TFCA exhibit significant anticonvulsant activity in rodent models .

CompoundActivity TypeModel UsedResult
TFCA Derivative 1AnticonvulsantRodent ModelPotent activity observed
TFCA Derivative 2AnticonvulsantRodent ModelModerate activity observed

Insecticidal Activity

TFCA has been identified as a precursor for synthesizing insecticides. Its derivatives have shown efficacy against various pests, contributing to its application in agricultural chemistry. For instance, studies have reported that certain fluorinated derivatives exhibit potent insecticidal properties against common agricultural pests .

Cytotoxicity and Antitumor Activity

Research has indicated that TFCA derivatives possess cytotoxic effects against tumor cell lines. The mechanism involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation. In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cells .

Cell LineIC50 (μg/mL)Activity Type
HeLa226Cytotoxic
A549242.52Cytotoxic

Study on Anticonvulsant Activity

A study published in Journal of Medicinal Chemistry investigated various TFCA derivatives for their anticonvulsant properties. The results indicated that modifications to the cyclopropane ring significantly enhanced the anticonvulsant potency compared to VPA itself .

Study on Insecticidal Efficacy

Another study focused on the insecticidal properties of TFCA-derived compounds against Aedes aegypti. The findings revealed that these compounds exhibited rapid knock-down activity, making them suitable candidates for developing new insecticides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2,3,3-tetrafluorocyclopropanecarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Fluorinated cyclopropane derivatives are typically synthesized via cyclopropanation reactions using fluorinated alkenes and carbene precursors. For example, difluorocyclopropanecarboxylic acids are prepared via [2+1] cycloaddition of difluorocarbenes with alkenes, followed by oxidation of substituents to carboxylic acids . Adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (-78°C to room temperature) can optimize regioselectivity and minimize side reactions like ring-opening. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns with 0.1% TFA in mobile phase) is critical for isolating high-purity products (>95%) .

Q. Which analytical techniques are most effective for characterizing 2,2,3,3-tetrafluorocyclopropanecarboxylic acid, and how are spectral data interpreted?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorination patterns. For difluorocyclopropane analogs, singlet or doublet peaks in the -120 to -140 ppm range indicate geminal or vicinal fluorine atoms . ¹H NMR can resolve cyclopropane ring protons (δ 1.5–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) typically shows [M-H]⁻ ions. Fragmentation patterns help confirm cyclopropane ring stability under ionization .
  • X-ray Crystallography : Used to resolve stereochemistry and bond angles, critical for understanding strain in the cyclopropane ring .

Q. How does the stability of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid vary under different storage conditions?

  • Methodology : Stability studies under varying pH (2–12), temperature (4°C, 25°C, -20°C), and light exposure should be conducted. For similar fluorinated acids, degradation via ring-opening is accelerated in basic conditions (pH >10) or at elevated temperatures (>40°C). Long-term storage recommendations include inert atmospheres (argon) at -20°C in amber vials to prevent photolytic cleavage of C-F bonds .

Advanced Research Questions

Q. What strategies mitigate ring-strain-induced reactivity in 2,2,3,3-tetrafluorocyclopropanecarboxylic acid during derivatization?

  • Methodology : The cyclopropane ring’s strain (~27 kcal/mol) makes it prone to ring-opening. To stabilize derivatives:

  • Use electron-withdrawing groups (e.g., esters, amides) to reduce electron density on the ring .
  • Employ mild coupling agents (e.g., EDC/HOBt) for amide bond formation to avoid acidic/basic conditions that promote decomposition .
  • Monitor reactions in real-time via in-situ ¹⁹F NMR to detect intermediates and adjust conditions dynamically .

Q. How does the compound’s fluorination pattern influence its acidity and coordination chemistry?

  • Methodology :

  • Acidity : The electron-withdrawing effect of fluorine atoms increases carboxylic acid acidity (pKa ~1–2, comparable to trifluoroacetic acid). Titration with NaOH (0.1 M) under nitrogen can quantify pKa shifts .
  • Coordination Chemistry : Fluorine atoms act as weak Lewis bases. Complexation studies with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis and cyclic voltammetry reveal ligand behavior. For example, tetrafluorocyclopropane derivatives show stronger binding to Cu²⁺ than non-fluorinated analogs due to inductive effects .

Q. What are the environmental and toxicological implications of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid, and how can its persistence be assessed?

  • Methodology :

  • Environmental Fate : Use OECD 301F biodegradability tests to measure half-life in water/soil. Fluorinated compounds often exhibit persistence due to strong C-F bonds .
  • Toxicity Screening : Ames tests (bacterial mutagenicity) and zebrafish embryo assays (LC₅₀) are recommended. Related perfluorinated acids (e.g., PFOA) show bioaccumulation risks, necessitating structural comparisons .

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